molecular formula C11H12F3N B1405802 4-Methyl-7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline CAS No. 1425334-96-8

4-Methyl-7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B1405802
CAS No.: 1425334-96-8
M. Wt: 215.21 g/mol
InChI Key: WMFBSVMHQUYPDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “4-Methyl-7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline” belongs to a class of organic compounds known as coumarins and derivatives . These are polycyclic aromatic compounds containing a 1-benzopyran moiety with a ketone group at the C2 carbon atom (1-benzopyran-2-one).


Synthesis Analysis

While specific synthesis methods for “this compound” were not found, coumarin derivatives are often synthesized using the Pechmann coumarin synthesis method . This involves the reaction of phenols with β-ketoesters in the presence of a Lewis acid .


Molecular Structure Analysis

The molecular structure of “this compound” is likely to be similar to other coumarin derivatives, which typically have a core structure of 1,2-benzopyranone .


Chemical Reactions Analysis

The chemical reactions of “this compound” would likely be similar to those of other coumarin derivatives. For instance, coumarin-fused-coumarins have been synthesized by fusing modern methodologies with a classical Pechmann reaction or Knoevenagel condensation .

Scientific Research Applications

Anticancer Applications

The compound 4-Methyl-7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline, belonging to the tetrahydroisoquinoline (THIQ) class, has been studied for its potential therapeutic activities. One significant area of research is its role in anticancer drug discovery. The fused THIQs, a category to which this compound belongs, have shown promise as anticancer antibiotics. The approval of trabectedin, a drug based on a THIQ scaffold, for the treatment of soft tissue sarcomas by the US FDA marks a significant milestone in anticancer drug discovery. This success has spurred further interest in THIQ derivatives for various therapeutic activities, including cancer treatment (Singh & Shah, 2017).

Neuroprotective and Antiaddictive Properties

Another area of interest is the neuroprotective and antiaddictive properties of certain THIQ derivatives. For instance, 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), an endogenous compound present in the mammalian brain, has displayed neuroprotective, antiaddictive, and antidepressant properties in animal models. This compound’s mechanisms of action involve MAO inhibition, free radical scavenging, and antagonism to the glutamatergic system. The therapeutic effects of 1MeTIQ may be associated with gentle activation of the monoaminergic system in the brain, inhibition of MAO-dependent oxidation, and reduction of glutamate system activity (Antkiewicz‐Michaluk et al., 2018).

Drug Discovery for Infectious Diseases

The THIQ derivatives have also been suggested as promising candidates for various infectious diseases, including malaria, tuberculosis, HIV infection, HSV infection, leishmaniasis, and more. The broad spectrum of potential therapeutic applications of these compounds, along with their unique mechanisms of action, make them an interesting subject of study in the field of drug discovery for infectious diseases (Singh & Shah, 2017).

Future Directions

The future directions of research on “4-Methyl-7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline” and similar compounds could involve further exploration of their synthesis methods, biological properties, and potential applications in medicine and other fields .

Properties

IUPAC Name

4-methyl-7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3N/c1-7-5-15-6-8-4-9(11(12,13)14)2-3-10(7)8/h2-4,7,15H,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMFBSVMHQUYPDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCC2=C1C=CC(=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Methyl-7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 2
4-Methyl-7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 3
4-Methyl-7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 4
4-Methyl-7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 5
4-Methyl-7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 6
Reactant of Route 6
4-Methyl-7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.